5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with the molecular formula C9H8BrIN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. One common method includes the bromination and iodination of a pyrrolopyridine precursor. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have different functional groups replacing the bromine or iodine atoms .
Scientific Research Applications
5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of pyrrolopyridine derivatives.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme activities.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms allows for versatile chemical modifications and the exploration of diverse biological activities .
Properties
IUPAC Name |
5-bromo-1-ethyl-3-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIN2/c1-2-13-5-8(11)7-3-6(10)4-12-9(7)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHICNJTCDGUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C1N=CC(=C2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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